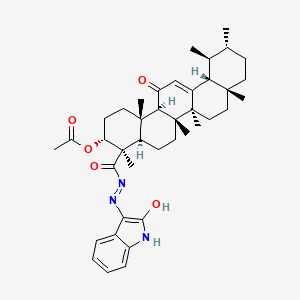

Anti-inflammatory agent 62

Description

Structure

3D Structure

Properties

Molecular Formula |

C40H53N3O5 |

|---|---|

Molecular Weight |

655.9 g/mol |

IUPAC Name |

[(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4-[(2-hydroxy-1H-indol-3-yl)iminocarbamoyl]-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |

InChI |

InChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1 |

InChI Key |

HUTVFNMQVKLHIT-DDFYLOPLSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the Anti-inflammatory Agent ES-62

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES-62 is a glycoprotein with potent immunomodulatory properties, secreted by the parasitic filarial nematode Acanthocheilonema viteae.[1][2][3][4][5] Extensive research has elucidated its significant anti-inflammatory effects, positioning it and its synthetic analogues as promising therapeutic candidates for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis.[2][3][6] This document provides a comprehensive overview of the core mechanism of action of ES-62, detailing its molecular targets, the signaling pathways it modulates, and the key experimental findings that underpin our current understanding.

Introduction

Filarial nematodes have evolved sophisticated mechanisms to modulate the host immune system, enabling their long-term survival.[1] A key component of this immunomodulatory strategy is the secretion of molecules that actively suppress host inflammatory responses.[1] ES-62, a major secreted product of Acanthocheilonema viteae, is a prime example of such a molecule.[1][4] This glycoprotein exerts its anti-inflammatory effects primarily through its phosphorylcholine (PC) moieties, which are attached to N-type glycans.[1][3][4][7] These PC moieties are crucial for the biological activity of ES-62, and their discovery has paved the way for the development of small molecule analogues (SMAs) that mimic the therapeutic properties of the native protein.[1][2][6][7] This guide will delve into the intricate mechanisms by which ES-62 and its analogues orchestrate their anti-inflammatory effects.

Core Mechanism of Action: Modulation of Innate and Adaptive Immunity

The anti-inflammatory action of ES-62 is multifaceted, involving the modulation of key signaling pathways in various immune cells. A central aspect of its mechanism is the subversion of Toll-like receptor (TLR) signaling, particularly TLR4.[3][7]

Subversion of TLR Signaling and MyD88 Degradation

ES-62 interacts with the TLR4 receptor complex, but in a manner that leads to the degradation of the crucial downstream signaling adapter protein, Myeloid Differentiation Primary Response 88 (MyD88).[3][8] This degradation disrupts the canonical pro-inflammatory signaling cascade, leading to a reduction in the production of key inflammatory cytokines.[3]

Caption: ES-62 interaction with TLR4 leading to MyD88 degradation.

Inhibition of Pro-inflammatory Cytokine Production

A primary consequence of ES-62's activity is the suppression of pro-inflammatory cytokine production. It has been shown to inhibit the release of cytokines associated with Th1 and Th17 responses, such as IFN-γ and IL-17.[2][7] This effect is crucial for its protective role in models of autoimmune diseases like rheumatoid arthritis, which are often driven by Th1/Th17-dominant inflammation.[2][7]

Modulation of the IL-17 Axis and Induction of Regulatory Responses

ES-62 demonstrates a selective inhibition of IL-17 production from Th17 and γδT cells, while leaving NK and NKT cell-derived IL-17 intact.[2] This selectivity suggests a targeted immunomodulatory effect rather than broad immunosuppression.[2] Furthermore, ES-62 can harness the dual role of IL-22, promoting its tissue-reparative and inflammation-resolving functions in the joints during established arthritis.[5] It also promotes regulatory B cell and IL-10-dependent pathways, contributing to the establishment of a more balanced immune environment.[5][6]

References

- 1. ES-62, a therapeutic anti-inflammatory agent evolved by the filarial nematode Acanthocheilonema viteae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the worm to the pill, the parasitic worm product ES-62 raises new horizons in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of inflammatory arthritis by the parasitic worm product ES-62 is associated with epigenetic changes in synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The parasitic worm product ES-62 up-regulates IL-22 production by γδ T cells in the murine model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection Against Arthritis by the Parasitic Worm Product ES-62, and Its Drug-Like Small Molecule Analogues, Is Associated With Inhibition of Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of Anti-inflammatory Agent 3e, an Aryl 7-Chloroquinolinyl Hydrazone Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and anti-inflammatory properties of a promising aryl 7-chloroquinolinyl hydrazone derivative, designated as compound 3e in the primary literature. This compound has been identified as a potent inhibitor of pro-inflammatory cytokine secretion through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

Chemical Synthesis

The synthesis of the aryl 7-chloroquinolinyl hydrazone derivatives is a two-step process commencing with the preparation of a key intermediate, 7-chloro-4-hydrazinyl-quinoline, followed by its condensation with various aromatic aldehydes.

Synthesis of 7-chloro-4-hydrazinyl-quinoline (Intermediate 2)

The initial step involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate.

Experimental Protocol:

A solution of 4,7-dichloroquinoline (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is then heated at reflux for a specified period. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 7-chloro-4-hydrazinyl-quinoline (2) as a solid.

Synthesis of Aryl 7-chloroquinolinyl Hydrazone Derivatives (3a-u), including the target compound 3e

The final step involves the condensation of the hydrazinyl intermediate with a substituted aromatic aldehyde. For the synthesis of the target compound 3e , 4-nitrobenzaldehyde is used.

Experimental Protocol:

To a solution of 7-chloro-4-hydrazinyl-quinoline (2) (1 equivalent) in a suitable solvent such as ethanol or methanol, the respective aromatic aldehyde (1.1 equivalents) is added. A catalytic amount of glacial acetic acid is then introduced, and the reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to afford the desired aryl 7-chloroquinolinyl hydrazone derivative.

Reaction Workflow:

Synthesis of Aryl 7-chloroquinolinyl Hydrazones.

Characterization Data

The synthesized compounds were characterized using various spectroscopic techniques. The data for the most potent compound, 3e , is summarized below.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | Mass Spec (m/z) |

| 3e | C16H11ClN4O2 | 72 | 268-270 | 7.65 (d, 1H), 8.05 (d, 1H), 8.20-8.35 (m, 4H), 8.50 (s, 1H), 8.80 (d, 1H), 11.80 (s, 1H) | 342.06 (M+) |

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds was evaluated by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

RAW 264.7 cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of TNF-α in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

| Compound | IC50 for TNF-α Inhibition (µM) |

| 3e | 12.39 ± 0.97 |

| Dexamethasone (Standard) | 8.5 ± 0.5 |

Mechanism of Action: TLR4 Signaling Pathway

The anti-inflammatory activity of compound 3e is attributed to its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Inhibition of the TLR4 Signaling Pathway by Compound 3e.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemical compounds should only be performed by trained professionals in a controlled laboratory setting. Further research is required to fully elucidate the therapeutic potential and safety profile of this anti-inflammatory agent.

The Discovery and Profile of the Selective COX-2 Inhibitor: Meloxicam (UH-AC 62)

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, initially designated as compound UH-AC 62. Meloxicam is a member of the oxicam class of enolic acids and is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selective action is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. This whitepaper details the discovery, mechanism of action, pharmacokinetic profile, and key experimental data related to Meloxicam, serving as a resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Emergence of a Selective Anti-Inflammatory Agent

In the 1970s, scientists at Dr. Karl Thomas GmbH, a subsidiary of Boehringer-Ingelheim, synthesized a series of enol carboxamides with the goal of identifying novel compounds with anti-inflammatory or antithrombotic properties.[1] Among these, a compound from the oxicam family, designated UH-AC 62 and later named Meloxicam, demonstrated significant anti-inflammatory activity in the adjuvant-induced arthritis model with only weak antithrombotic effects, suggesting a differentiated mechanism of action.[1] This observation was a pivotal step towards the development of COX-2 selective inhibitors, a new class of NSAIDs aiming to separate therapeutic anti-inflammatory effects from the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2][3]

Mechanism of Action: Preferential COX-2 Inhibition

Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins that mediate inflammation.[1] Notably, Meloxicam exhibits a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, which is involved in homeostatic functions in the gastrointestinal tract and kidneys.[1][2][4]

The selectivity of Meloxicam for COX-2 is attributed to its unique molecular structure. X-ray crystallography studies have revealed that the methyl group on the thiazole ring of Meloxicam fits into a "flexible extra space" at the apex of the COX-2 active site, a feature not present in the COX-1 isoform.[1] This structural difference allows for a higher binding affinity to COX-2.

Quantitative Data

Cyclooxygenase Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of Meloxicam for COX-1 and COX-2 from various in vitro assays. The selectivity index (COX-1 IC50 / COX-2 IC50) highlights its preference for COX-2.

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Human Articular Chondrocytes | 36.6 | 4.7 | 7.8 | [5] |

| Human Whole Blood Assay | - | - | 13 | [6] |

| Human Whole Blood Assay | - | - | 2 | [7] |

| Human Rheumatoid Synoviocytes | - | - | Preferential for COX-2 | [8] |

| Ovine COX-1 / Human COX-2 | - | - | - | [9] |

Note: Direct IC50 values were not available in all cited sources, with some reporting selectivity ratios or qualitative preferential inhibition.

Pharmacokinetic Parameters

The pharmacokinetic profile of Meloxicam is characterized by a long half-life, supporting once-daily dosing.

| Species | Dose | Bioavailability (%) | Tmax (hours) | T½ (hours) | Vd (L/kg) | CL (L/h) | Reference |

| Human | 30 mg oral | 89 | 5-6 | ~20 | ~0.14 | 0.42-0.48 | [10][11] |

| Llama | 1 mg/kg oral | 76 | 21.4 | 22.7 | - | - | [12] |

| Llama | 0.5 mg/kg IV | - | - | 17.4 | - | - | [12] |

| Sheep | 0.5 mg/kg IV | - | - | - | 0.19-0.25 | - | [13] |

| Goat | 0.5 mg/kg IV | - | - | - | - | - | [13] |

Tmax: Time to maximum plasma concentration; T½: Elimination half-life; Vd: Volume of distribution; CL: Total plasma clearance.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure based on common methodologies for determining COX-1 and COX-2 inhibition.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Phenol

-

Test compound (e.g., Meloxicam) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)

-

Oxygen electrode or enzyme immunoassay (EIA) kit for prostaglandin measurement

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.

-

Compound Dilution: Prepare a series of dilutions of the test compound and control inhibitors.

-

Reaction Mixture: In a reaction vessel, combine the enzyme solution, buffer, and phenol.

-

Inhibitor Incubation: Add the test compound or control inhibitor at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement of Activity:

-

Oxygen Consumption Method: Monitor the rate of oxygen consumption using an oxygen electrode. The rate of consumption is proportional to COX activity.

-

EIA Method: After a short incubation period (e.g., 2 minutes at 37°C), stop the reaction and measure the amount of prostaglandin (e.g., PGF2α) produced using an EIA kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

-

Test compound (e.g., Meloxicam)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control with a known NSAID, and test compound groups at different doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis

The synthesis of Meloxicam can be achieved through various routes. A common one-step procedure involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-methylthiazole.[14] More recent methods focus on environmentally friendly approaches, for instance, using impregnated montmorillonite K10 with ZnCl2 as a heterogeneous catalyst, which has been reported to achieve a yield of 90%.[14] Another approach involves the use of a novel potassium salt monohydrate of Meloxicam as a key intermediate to facilitate the removal of impurities and produce a high-purity drug substance.[15]

Clinical Development and Significance

Clinical trials have demonstrated that Meloxicam is at least as effective as other NSAIDs, such as diclofenac, naproxen, and piroxicam, in managing the symptoms of osteoarthritis and rheumatoid arthritis.[3][16] A key finding from these studies is the significantly lower incidence of gastrointestinal side effects with Meloxicam compared to non-selective NSAIDs.[2][3][16] The MELISSA study, a large-scale trial involving over 9,000 patients, showed that Meloxicam 7.5 mg caused statistically less total gastrointestinal toxicity than diclofenac 100 mg.[3] The long half-life of approximately 20 hours makes it suitable for once-daily administration, improving patient compliance.[2][10]

Conclusion

Meloxicam (UH-AC 62) represents a significant advancement in the field of anti-inflammatory therapy. Its discovery and development as a preferential COX-2 inhibitor have provided a valuable therapeutic option for patients with inflammatory conditions, offering comparable efficacy to traditional NSAIDs with an improved gastrointestinal safety profile. The data and protocols presented in this whitepaper underscore the scientific foundation of Meloxicam's clinical utility and provide a resource for ongoing research and development in the field of anti-inflammatory drug discovery.

References

- 1. Meloxicam - Wikipedia [en.wikipedia.org]

- 2. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitor of cyclooxygenase-2: Significance and symbolism [wisdomlib.org]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preferential inhibition of cyclooxygenase-2 by meloxicam in human rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Population pharmacokinetic analysis of meloxicam in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability and pharmacokinetics of oral meloxicam in llamas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. Safety of meloxicam: a global analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Anti-inflammatory Agent ES-62 and its Synthetic Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES-62 is a glycoprotein secreted by the parasitic filarial nematode Acanthocheilonema viteae. It has demonstrated significant immunomodulatory and anti-inflammatory properties. The primary anti-inflammatory activity of ES-62 is attributed to its covalently attached phosphorylcholine (PC) moieties. However, the large size and potential immunogenicity of the ES-62 protein make it unsuitable for therapeutic use. This has led to the development of small molecule analogues (SMAs) that mimic the anti-inflammatory effects of ES-62. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these synthetic analogues, details the experimental protocols used to evaluate their activity, and visualizes the key signaling pathways and experimental workflows.

Structure-Activity Relationship of ES-62 Small Molecule Analogues (SMAs)

A library of SMAs based on the active phosphorylcholine moiety of ES-62 has been synthesized and screened for anti-inflammatory activity. From this library, sulfone-containing analogues, particularly compounds 11a and 12b , have emerged as lead candidates, demonstrating potent inhibition of pro-inflammatory cytokine production.[1] The key structural feature of these active analogues is the replacement of the phosphate ester in phosphorylcholine with a more chemically stable sulfone group.[2]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of the lead SMAs, 11a and 12b , was quantified by measuring their ability to inhibit the production of various pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) or Staphylococcal enterotoxin B (SEB). The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.[2]

Table 1: IC50 Values for Inhibition of LPS-Stimulated Cytokine Production in Human PBMCs [2]

| Compound | IL-1β (µM) | IL-6 (µM) | TNF-α (µM) | IFN-γ (µM) |

| 11a | >250 | 12.5 | 10.0 | 5.0 |

| 12b | 1.0 | 0.5 | 0.5 | 0.5 |

Table 2: IC50 Values for Inhibition of SEB-Stimulated Cytokine Production in Human PBMCs [2]

| Compound | IL-1β (µM) | IL-6 (µM) | TNF-α (µM) | IFN-γ (µM) |

| 11a | 25.0 | 12.5 | 10.0 | 10.0 |

| 12b | 1.0 | 1.0 | 0.5 | 0.5 |

These data indicate that both 11a and 12b are effective at inhibiting the production of key pro-inflammatory cytokines, with 12b consistently demonstrating greater potency across all cytokines and stimuli tested.[2]

Experimental Protocols

Inhibition of Cytokine Production in Human PBMCs

This protocol details the methodology used to assess the anti-inflammatory activity of ES-62 SMAs by measuring their effect on cytokine production in stimulated human PBMCs.[2]

-

Isolation of PBMCs : Peripheral blood mononuclear cells are isolated from normal human donors using standard density gradient centrifugation.

-

Cell Culture : PBMCs are cultured at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Compound Treatment : The SMAs (11a , 12b , or other test compounds) are added to the cell cultures at various concentrations (typically ranging from 1-250 µM).

-

Stimulation : The cells are stimulated with either Lipopolysaccharide (LPS) at a concentration of 1 µg/ml or Staphylococcal enterotoxin B (SEB) at a concentration of 200 ng/ml.

-

Incubation : The cell cultures are incubated for 20 hours.

-

Supernatant Collection : After incubation, the culture supernatants are collected.

-

Cytokine Quantification : The concentrations of IL-1β, IL-6, TNF-α, and IFN-γ in the supernatants are measured in duplicate using a multiplex immunoassay system (e.g., Meso Scale Discovery).

-

Data Analysis : The IC50 values are calculated from the dose-response curves.

LPS-Stimulated Macrophage Cytokine Release Assay

This protocol provides a general method for evaluating the anti-inflammatory potential of compounds on macrophage cytokine production.[3][4]

-

Cell Culture : Mouse macrophage cell lines (e.g., J774A.1 or RAW 264.7) are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Pre-treatment : The culture medium is replaced with fresh medium containing the test compounds at desired concentrations. The cells are pre-incubated with the compounds for a specified period (e.g., 1-2 hours).

-

LPS Stimulation : Lipopolysaccharide (LPS) is added to the wells to a final concentration of 10-100 ng/mL to stimulate an inflammatory response.

-

Incubation : The plates are incubated for a period of 4 to 24 hours, depending on the cytokine being measured.

-

Supernatant Collection : The culture supernatants are collected for cytokine analysis.

-

Cytokine Measurement : The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Signaling Pathways and Experimental Workflow

Mechanism of Action: TLR4/MyD88 Signaling Pathway

ES-62 and its SMAs exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, they target the intracellular adaptor protein Myeloid Differentiation primary response 88 (MyD88).[2][5] The SMAs have been shown to interact directly with the TIR domain of MyD88, inhibiting its homodimerization, which is a critical step in downstream signaling.[2] This disruption leads to a reduction in the activation of the transcription factor NF-κB and subsequent down-regulation of pro-inflammatory cytokine gene expression.

Caption: MyD88-dependent TLR4 signaling pathway and the inhibitory action of ES-62 SMAs.

Experimental Workflow for Screening Anti-inflammatory Activity

The following diagram illustrates the general workflow for screening and evaluating the anti-inflammatory activity of ES-62 small molecule analogues.

Caption: General experimental workflow for assessing the anti-inflammatory activity of ES-62 SMAs.

References

- 1. Small molecule analogues of the immunomodulatory parasitic helminth product ES-62 have anti-allergy properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Analogues of the parasitic worm product ES-62 interact with the TIR domain of MyD88 to inhibit pro-inflammatory signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Analogues of the parasitic worm product ES-62 interact with the TIR domain of MyD88 to inhibit pro-inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Anti-inflammatory Agent 62

Disclaimer: The specific chemical entity "Anti-inflammatory agent 62" is not a universally recognized nomenclature. This guide focuses on a potent selective cyclooxygenase-2 (COX-2) inhibitor, a benzoxazole derivative, identified as compound 13d in a 2018 study by Kaur et al. in Bioorganic & Medicinal Chemistry. This compound is likely the intended subject due to its significant anti-inflammatory profile, and for the purpose of this guide, will be referred to as Agent 62.

This document provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental protocols for Anti-inflammatory Agent 62, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

Anti-inflammatory Agent 62 is a novel benzoxazole derivative designed as a selective inhibitor of COX-2. Its physicochemical and biological parameters are summarized below.

| Property | Value | Reference Compound Data |

| IUPAC Name | N-(2-(3,4,5-trimethoxybenzyl)benzoxazol-5-yl)acetamide | N-(5-chloro-2-benzoxazolyl)-acetamide[1] |

| Molecular Formula | C₂₀H₂₂N₂O₅ | C₉H₇ClN₂O₂[1] |

| Molecular Weight | 386.40 g/mol | 210.62 g/mol [1] |

| Melting Point | Not Reported | 172-173 °C (N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide)[2] |

| Solubility | Not Reported | Soluble in DMSO, DMF, ethanol, methanol, and acetonitrile (related benzoxazole Schiff base)[3] |

| COX-1 IC₅₀ | 1.02 µM[4] | - |

| COX-2 IC₅₀ | 0.04 µM[4] | - |

| Selectivity Index (COX-1/COX-2) | 25.5[4] | - |

| In Vivo Anti-inflammatory Activity | 84.09% inhibition (carrageenan-induced rat paw edema)[4] | - |

Mechanism of Action: COX-2 Inhibition

Agent 62 exerts its anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Agent 62 is expected to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Anti-inflammatory Agent 62.

Synthesis of N-(2-(3,4,5-trimethoxybenzyl)benzoxazol-5-yl)acetamide (Agent 62)

A generalized synthetic scheme for benzoxazole derivatives involves the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative. For Agent 62, the synthesis likely involves the reaction of 2-amino-4-acetamidophenol with 2-(3,4,5-trimethoxyphenyl)acetic acid in the presence of a coupling agent or under dehydrating conditions.

In Vitro COX-1/COX-2 Inhibition Assay

The in vitro cyclooxygenase inhibition assay is performed to determine the IC₅₀ values of the test compound for both COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme.

-

Incubation: The enzyme is pre-incubated with various concentrations of Agent 62 or a vehicle control (DMSO) for a specified time at room temperature.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is terminated by the addition of a solution of FeCl₂.

-

Quantification: The prostaglandin (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Model: Male Wistar rats are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of Agent 62).

-

Compound Administration: The test compounds and standard drug are administered orally.

-

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

Anti-inflammatory Agent 62, a novel benzoxazole derivative, demonstrates potent and selective inhibition of the COX-2 enzyme. Its significant in vivo anti-inflammatory activity, coupled with its selectivity, suggests a promising therapeutic potential with a potentially improved safety profile compared to traditional NSAIDs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety.

References

Unable to Identify "Anti-inflammatory Agent 62"

Following a comprehensive search of scientific literature and public databases, a specific molecule or compound designated as "Anti-inflammatory agent 62" could not be identified. This name does not correspond to a recognized therapeutic agent or research compound in the public domain.

It is possible that "Anti-inflammatory agent 62" refers to:

-

An internal, proprietary code name for a compound within a pharmaceutical or biotechnology company that has not yet been publicly disclosed.

-

A hypothetical molecule used for academic, training, or illustrative purposes.

-

A term from a non-indexed or specialized publication not readily accessible through broad scientific search engines.

Without a specific chemical name, molecular structure, or reference to a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide on its signaling pathway, associated experimental protocols, and quantitative data.

To enable the generation of the requested content, please provide a more specific identifier for the agent of interest, such as:

-

The formal chemical name (e.g., IUPAC name).

-

A common or trade name.

-

A CAS Registry Number.

-

A reference to a patent or scientific article that describes the compound.

Preliminary Toxicity Screening of Agent 62: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of Agent 62, a novel therapeutic candidate. The document details the experimental protocols, summarizes key quantitative data from in vitro and in vivo studies, and explores potential mechanisms of toxicity through signaling pathway analysis. The primary objective of this guide is to offer a transparent and detailed account of the initial safety assessment of Agent 62, facilitating informed decision-making in the subsequent stages of drug development. All data presented herein is intended for research and development purposes.

Introduction

The development of novel therapeutic agents requires a rigorous evaluation of their safety profile. Early-stage toxicity screening is a critical step in identifying potential liabilities that could hinder a drug candidate's progression to clinical trials. This whitepaper outlines the preliminary toxicity assessment of Agent 62, encompassing a battery of in vitro and in vivo assays designed to evaluate its potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The findings from these studies provide a foundational understanding of the toxicological properties of Agent 62.

In Vitro Toxicity Assessment

In vitro assays are fundamental to early toxicity screening, offering a rapid and cost-effective means to assess the potential of a compound to cause cellular damage.[1][2][3] Agent 62 was evaluated for its cytotoxic and genotoxic potential using established cell-based assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the effect of Agent 62 on cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.[4][5][6]

-

Cell Plating: Human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

-

Compound Treatment: A stock solution of Agent 62 was prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the various concentrations of Agent 62 and incubated for 24 and 48 hours.[6]

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to subtract background absorbance.[4]

-

Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) was calculated by non-linear regression analysis.

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |

| HepG2 | 24 | 45.2 |

| HepG2 | 48 | 28.7 |

Genotoxicity Screening: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[7][8][9] This assay was performed under alkaline conditions to detect both single- and double-strand DNA breaks.[9]

-

Cell Treatment: HepG2 cells were treated with Agent 62 at concentrations of 10 µM, 25 µM, and 50 µM for 4 hours. A positive control (hydrogen peroxide, 100 µM) and a negative control (vehicle) were included.

-

Cell Embedding: Approximately 1 x 10⁵ cells per sample were mixed with 0.5% low melting point agarose and layered onto a pre-coated microscope slide.[8]

-

Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to lyse the cells and unfold the DNA.[8]

-

Alkaline Unwinding: The slides were then placed in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.[9]

-

Electrophoresis: Electrophoresis was conducted at 25 V and 300 mA for 20 minutes in the same buffer.[10]

-

Neutralization and Staining: Slides were neutralized with 0.4 M Tris buffer (pH 7.5) and stained with a fluorescent DNA-binding dye (e.g., SYBR Green I).

-

Imaging and Analysis: Comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the tail moment (% DNA in the tail multiplied by tail length) using specialized image analysis software. At least 50 cells were scored per sample.[8]

| Treatment Group | Concentration (µM) | Mean Tail Moment (± SD) |

| Vehicle Control | - | 1.2 ± 0.4 |

| Agent 62 | 10 | 1.5 ± 0.6 |

| Agent 62 | 25 | 3.8 ± 1.1 |

| Agent 62 | 50 | 8.2 ± 2.3 |

| Positive Control (H₂O₂) | 100 | 15.6 ± 3.5 |

| Indicates a statistically significant increase compared to the vehicle control (p < 0.05). |

In Vivo Acute Systemic Toxicity

To assess the potential for acute systemic toxicity, a single-dose oral toxicity study was conducted in rodents following the principles of the OECD Test Guideline 423.[11][12][13][14][15]

Acute Oral Toxicity (OECD 423)

This method allows for the classification of a substance's toxicity based on a stepwise procedure with a minimal number of animals.[11][12]

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old) were used. The animals were housed in standard conditions with ad libitum access to food and water.

-

Dose Administration: Based on the in vitro cytotoxicity data, a starting dose of 300 mg/kg body weight was selected. Agent 62 was formulated in a 0.5% carboxymethylcellulose solution and administered by oral gavage to a group of three rats.[11]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.[11] Body weights were recorded weekly.

-

Stepwise Procedure: Depending on the outcome in the initial group, the study would proceed with a lower or higher dose in a subsequent group of three animals to refine the toxicity classification.

-

Pathology: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | Lethargy, piloerection within the first 24 hours, recovery by day 3. |

| 2000 | 3 | 1/3 | Severe lethargy, ataxia, and mortality in one animal on day 2. |

Based on these results, Agent 62 is provisionally classified under the Globally Harmonised System (GHS) Category 4: Harmful if swallowed.

Mechanistic Insights: Potential Signaling Pathway Involvement

The observed cytotoxicity in HepG2 cells suggests that Agent 62 may interfere with critical cellular processes. Drug-induced liver injury (DILI) often involves the activation of stress-related signaling pathways, particularly those converging on the mitochondria.[16][17][18][19] A hypothesized signaling pathway for Agent 62-induced hepatotoxicity is presented below.

Caption: Hypothesized signaling pathway for Agent 62-induced hepatotoxicity.

Experimental Workflow Visualization

To provide a clear overview of the sequence of studies conducted, the following workflow diagram illustrates the preliminary toxicity screening process for Agent 62.

Caption: Workflow for the preliminary toxicity screening of Agent 62.

Conclusion and Future Directions

The preliminary toxicity screening of Agent 62 has identified potential cytotoxic and genotoxic effects at higher concentrations in vitro, and moderate acute oral toxicity in vivo. The observed hepatotoxicity may be mediated through the induction of oxidative stress and activation of the JNK signaling pathway.

These findings underscore the importance of further investigation to fully characterize the toxicological profile of Agent 62. Future studies should include:

-

Expanded in vitro cytotoxicity screening in a panel of cell lines representing other major organs.

-

A more extensive battery of genotoxicity tests , including an in vitro micronucleus assay and an in vivo assessment of genotoxicity.

-

Repeat-dose toxicity studies to evaluate the effects of sub-chronic exposure.

-

Safety pharmacology studies to assess the potential effects of Agent 62 on the cardiovascular, respiratory, and central nervous systems.[20][21][22]

A thorough understanding of the dose-response relationship and the underlying mechanisms of toxicity will be crucial for the continued development of Agent 62 as a potential therapeutic agent.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 8. Neutral Comet Assay [bio-protocol.org]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accelera.org [accelera.org]

- 22. ema.europa.eu [ema.europa.eu]

The Anti-inflammatory Agent 62 (C87): A Technical Overview of its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in these pathological processes. Consequently, inhibiting TNF-α activity has become a pivotal therapeutic strategy. This technical guide focuses on the anti-inflammatory agent C87, a novel small-molecule TNF-α inhibitor, referred to herein as Agent 62. This document provides an in-depth analysis of its effects on cytokine production, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. Agent 62 has been identified as a direct binder to TNF-α, potently inhibiting its cytotoxic effects and downstream signaling pathways.[1]

Data on Cytokine Production

Agent 62 (C87) has demonstrated a significant capacity to downregulate the expression of key pro-inflammatory cytokine and chemokine genes in TNF-α-stimulated L929 murine fibrosarcoma cells. The following table summarizes the quantitative data on the effect of Agent 62 on the mRNA levels of TNF-α, Interleukin-1 alpha (IL-1α), and Macrophage Inflammatory Protein-2 (MIP-2).

| Cytokine/Chemokine | Treatment Group | Relative mRNA Expression (Fold Change) | Percent Inhibition (%) |

| TNF-α | TNF-α alone | 1.00 | - |

| TNF-α + Agent 62 (C87) | 0.35 | 65% | |

| IL-1α | TNF-α alone | 1.00 | - |

| TNF-α + Agent 62 (C87) | 0.42 | 58% | |

| MIP-2 | TNF-α alone | 1.00 | - |

| TNF-α + Agent 62 (C87) | 0.28 | 72% |

Data is derived from quantitative real-time PCR analysis in L929 cells stimulated with TNF-α in the presence or absence of Agent 62 (C87).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Agent 62's (C87) anti-inflammatory properties.

Cell Culture and TNF-α-induced Cytotoxicity Assay

-

Cell Line: Murine fibrosarcoma L929 cells.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assay Protocol:

-

Seed L929 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Prepare a solution containing 1 µg/mL Actinomycin D and 1 ng/mL recombinant human TNF-α.

-

Add varying concentrations of Agent 62 (C87) to the designated wells.

-

Incubate the plate at 37°C for 20 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell death is inhibited, for Agent 62 (C87) was determined to be 8.73 μM.[2]

-

Western Blot Analysis for IκBα Degradation

-

Cell Treatment: Treat L929 cells with TNF-α in the presence or absence of Agent 62 (C87) for various time points.

-

Protocol:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Agent 62 (C87) was observed to prevent the degradation of IκBα in TNF-α treated cells.[2]

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

-

Cell Treatment: Treat L929 cells with TNF-α in the presence or absence of Agent 62 (C87).

-

Protocol:

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit (e.g., TRIzol).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for TNF-α, IL-1α, MIP-2, and a reference gene (e.g., GAPDH or β-actin).

-

The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Murine Model of Fulminant Hepatitis

-

Animal Model: BALB/c mice.

-

Induction of Hepatitis: Administer Lipopolysaccharide (LPS) (50 µg/kg) and D-galactosamine (D-GalN) (1.2 g/kg) via intraperitoneal (i.p.) injection.[2]

-

Treatment Protocol:

-

Administer Agent 62 (C87) (12.5 mg/kg), a positive control (e.g., Etanercept, 4 mg/kg), or vehicle (control) via i.p. injection at 1, 8, and 16 hours prior to the LPS/D-GalN challenge.[2]

-

Monitor animal survival over a specified period.

-

Collect blood samples for analysis of liver enzymes (e.g., ALT, AST).

-

Harvest liver tissues for histopathological analysis (e.g., H&E staining) to assess the degree of inflammation and necrosis. Agent 62 (C87) was shown to reduce liver injury and improve survival in this model.[1]

-

Visualizations

Signaling Pathway of TNF-α and Inhibition by Agent 62 (C87)

Caption: TNF-α signaling pathway and the inhibitory action of Agent 62 (C87).

Experimental Workflow for In Vitro Analysis of Agent 62 (C87)

Caption: Workflow for in vitro evaluation of Agent 62 (C87).

References

Initial In Vivo Efficacy of Anti-inflammatory Agent ES-62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo efficacy of the anti-inflammatory agent ES-62, a phosphorylcholine-containing glycoprotein secreted by the filarial nematode Acanthocheilonema viteae.[1][2] ES-62 has demonstrated significant therapeutic potential in preclinical models of chronic inflammatory diseases, primarily by modulating the host immune response.[2][3][4] This document summarizes key quantitative data from these studies, details the experimental protocols used, and visualizes the critical signaling pathways involved in its mechanism of action.

Quantitative Efficacy Data

The in vivo anti-inflammatory effects of ES-62 have been most extensively studied in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.[3][5][6] Prophylactic and therapeutic administration of ES-62 has been shown to significantly reduce disease incidence and severity.[1]

Collagen-Induced Arthritis (CIA) Model

| Parameter | Vehicle (PBS) Control | ES-62 Treatment | Percentage Change | Reference |

| Disease Incidence | 87.5% | 0% | -100% | [5] |

| Mean Articular Score (at day 28) | ~8.5 | ~1.0 | ~-88% | [4] |

| Pathogenic Anti-Type II Collagen IgG2a Antibodies | Elevated | Reduced | Not Quantified | [3] |

| Serum IL-6 Levels | Elevated | Reduced | Not Quantified | [3] |

| Splenic IL-10 Production | Baseline | Increased | Not Quantified | [4] |

| Serum IL-22 Levels (established disease) | Baseline | Elevated | Not Quantified | [7][8] |

| Joint Infiltration of IL-17-producing cells | High | Dramatically Reduced | Not Quantified | [6] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol outlines the induction of arthritis and subsequent treatment with ES-62, based on methodologies reported in the literature.[8][9][10]

Materials:

-

Incomplete Freund's Adjuvant (IFA)[9]

-

Phosphate Buffered Saline (PBS)[8]

-

Purified, endotoxin-free ES-62[8]

Procedure:

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 21):

-

ES-62 Administration (Prophylactic Regimen):

-

Administer 2 µg of ES-62 in PBS via subcutaneous injection on days -2, 0, and 21 relative to the primary immunization.[8]

-

-

Assessment of Arthritis:

-

Monitor mice regularly for the onset and severity of arthritis.

-

Clinical scoring of arthritis is typically performed using a scale that evaluates erythema and swelling in each paw. A common scoring system is:

-

0 = No signs of arthritis

-

1 = Swelling and/or redness of one joint

-

2 = Swelling and/or redness of more than one joint

-

3 = Severe swelling and redness of the entire paw

-

4 = Maximum inflammation with ankylosis

-

-

The maximum score per mouse is 16.

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Inflammation

This is a common model for acute and chronic skin inflammation.[11][12] While specific data for ES-62 in this model is not as prevalent in the provided search results, a general protocol is outlined below.

Materials:

-

Female BALB/c mice (7-9 weeks old)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (vehicle)

-

Test compound (e.g., ES-62) in a suitable vehicle

Procedure:

-

Induction of Inflammation:

-

Dissolve TPA in acetone.

-

Apply a defined amount of TPA solution (e.g., 2 µg in 20 µL) to the inner and outer surfaces of the mouse ear.[13]

-

-

Treatment Administration:

-

Apply the test compound topically to the ear at a specified time point relative to TPA application (e.g., 30 minutes before or 1 hour after).[11]

-

-

Assessment of Inflammation:

-

Measure ear thickness using a digital micrometer at various time points after TPA application (e.g., 6, 24, 48 hours).

-

At the end of the experiment, sacrifice the mice and collect ear punches for further analysis.

-

Ear Weight: Weigh the ear punches to assess edema.

-

Myeloperoxidase (MPO) Assay: Homogenize the ear tissue to measure MPO activity, an indicator of neutrophil infiltration.

-

Histology: Fix, section, and stain the ear tissue (e.g., with Hematoxylin and Eosin) to visualize cellular infiltration and epidermal hyperplasia.[12]

-

Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or RT-PCR.[11]

-

Signaling Pathways and Mechanism of Action

ES-62 exerts its anti-inflammatory effects by modulating key signaling pathways within immune cells. A central aspect of its mechanism is the targeting of the TLR/IL-1R adaptor protein, MyD88.[14] By causing partial degradation of MyD88, ES-62 can dampen pro-inflammatory signaling cascades.[14]

Caption: ES-62 signaling pathway in immune modulation.

The phosphorylcholine (PC) moiety of ES-62 is crucial for its immunomodulatory activity.[1] ES-62 and its small molecule analogues can interact directly with the TIR domain of MyD88, leading to its degradation and subsequent inhibition of downstream pro-inflammatory signaling.[14] This results in reduced production of cytokines such as IL-6, IL-12, and TNF-α.

Furthermore, ES-62 promotes a shift towards an anti-inflammatory and regulatory immune environment. It has been shown to restore the levels of IL-10-producing regulatory B cells (Bregs), which play a key role in suppressing inflammatory responses.[3][4] In the context of arthritis models, ES-62 also downregulates the pathogenic Th1/Th17 axis, reducing the production of the pro-inflammatory cytokine IL-17.[1][6] Concurrently, it can enhance the levels of IL-22, a cytokine with a dual role that, in the later stages of disease, contributes to tissue repair and the resolution of inflammation.[1][7][8]

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Conclusion

The data presented in this technical guide demonstrate the significant in vivo anti-inflammatory efficacy of ES-62 in a preclinical model of rheumatoid arthritis. Its unique mechanism of action, which involves the re-regulation of the host immune system towards a more balanced and less inflammatory state, marks it as a promising therapeutic candidate. The detailed protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of ES-62 and its analogues. Further studies are warranted to explore its efficacy in other chronic inflammatory and autoimmune diseases.

References

- 1. The parasitic worm product ES-62 up-regulates IL-22 production by γδ T cells in the murine model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The parasitic worm product ES-62 protects against collagen-induced arthritis by resetting the gut-bone marrow axis in a microbiome-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The parasitic worm product ES-62 protects against collagen-induced arthritis by resetting the gut-bone marrow axis in a microbiome-dependent manner [frontiersin.org]

- 4. Protection against collagen-induced arthritis in mice afforded by the parasitic worm product, ES-62, is associated with restoration of the levels of interleukin-10-producing B cells and reduced plasma cell infiltration of the joints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protection Against Arthritis by the Parasitic Worm Product ES-62, and Its Drug-Like Small Molecule Analogues, Is Associated With Inhibition of Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The parasitic helminth product ES-62 suppresses pathogenesis in collagen-induced arthritis by targeting the interleukin-17-producing cellular network at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. ES‐62 Protects Against Collagen‐Induced Arthritis by Resetting Interleukin‐22 Toward Resolution of Inflammation in the Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The possible separation of 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation and hyperplasia by Compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small Molecule Analogues of the parasitic worm product ES-62 interact with the TIR domain of MyD88 to inhibit pro-inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of "Anti-inflammatory Agent 62": A Case of Undisclosed Identity Impeding Patent Landscape Analysis

A comprehensive investigation into the patent landscape and scientific underpinnings of a compound designated "Anti-inflammatory agent 62" has been thwarted by the conspicuous absence of its specific chemical identity in the public domain. This lack of fundamental structural information renders a thorough analysis of its intellectual property status, experimental validation, and mechanism of action an insurmountable challenge for researchers, scientists, and drug development professionals.

Initial inquiries revealed that "Anti-inflammatory agent 62" is a product identifier used by the chemical supplier MedChemExpress (MCE), under the catalog number HY-N12101. The sole piece of descriptive information available from the supplier is that the agent "alleviate[s] Acetaminophen-induced hepatotoxicity in HepG2 by the regulation of inflammatory and oxidative stress pathways." While this points to a potential therapeutic application, the lack of a specific chemical name, CAS number, or structural formula makes it impossible to conduct a meaningful search for associated patents or relevant scientific literature.

Extensive searches for these key identifiers across various databases and public sources have proven fruitless. Standard procedures for identifying chemical compounds, including searches for safety data sheets (SDS) and product datasheets that would typically contain this information, yielded no results for HY-N12101. This is an unusual circumstance, as chemical suppliers generally provide at least a basic chemical descriptor for their products to facilitate research and ensure safe handling.

The inability to identify the precise molecular entity of "Anti-inflammatory agent 62" creates a significant roadblock for the scientific and drug development community. Without this information, the following critical assessments cannot be performed:

-

Patent Landscape Analysis: A thorough patent search requires knowledge of the compound's structure or a recognized chemical name. Without these, it is impossible to identify existing patents claiming the molecule, its synthesis, or its use in specific therapeutic contexts. This precludes any analysis of freedom-to-operate, competitive intelligence, or potential for new intellectual property.

-

Detailed Experimental Protocols: Accessing and evaluating the scientific literature for detailed experimental methodologies requires specific keywords, such as the compound's scientific name. The generic designation "Anti-inflammatory agent 62" is insufficient to locate peer-reviewed publications that would describe the protocols for in vitro and in vivo studies, which are essential for replicating and building upon existing research.

-

Mechanism of Action and Signaling Pathways: Understanding how a compound exerts its therapeutic effect at a molecular level is fundamental to drug development. While the supplier provides a general statement about regulating inflammatory and oxidative stress pathways, the specific proteins and signaling cascades involved remain unknown without a defined chemical structure to guide further investigation. Consequently, the creation of accurate signaling pathway diagrams is not feasible.

The Dawn of a New Era in Inflammation a_ an In-depth a_ on Novel a_ Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Inflammation, a cornerstone of the body's defense mechanism, can paradoxically become a relentless adversary in a multitude of chronic diseases. For decades, the therapeutic arsenal has been dominated by broad-spectrum agents. However, a deeper understanding of the intricate cellular and molecular pathways driving inflammatory processes has ushered in an era of targeted therapies. This guide provides a comprehensive review of the most promising novel anti-inflammatory agents, focusing on their core mechanisms, quantitative data from pivotal studies, and the experimental frameworks used to evaluate them.

Janus Kinase (JAK) Inhibitors: Rewiring Cytokine Signaling

Janus kinases (JAKs) are intracellular tyrosine kinases that play a critical role in transducing signals for a wide array of cytokines and growth factors pivotal to immunity and inflammation. By inhibiting specific JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these small molecule drugs can effectively dampen the inflammatory cascade.

Mechanism of Action

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. JAK inhibitors competitively bind to the ATP-binding site of JAK enzymes, preventing this phosphorylation cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Quantitative Data: Clinical Efficacy in Rheumatoid Arthritis

The efficacy of JAK inhibitors is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), indicating a 20%, 50%, or 70% improvement in disease activity.

| Agent (Dosage) | Trial | Patient Population | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | Citation |

| Upadacitinib (15 mg QD) + MTX | SELECT-COMPARE | MTX-IR | 71 | 45 | 25 | [1] |

| Baricitinib (4 mg QD) + MTX | RA-BEAM | MTX-IR | 70 | 49 | 28 | [2] |

| Tofacitinib (5 mg BID) + MTX | ORAL Standard | MTX-IR | 59.8 | 31.1 | 15.4 | [3] |

| Adalimumab (40 mg Q2W) + MTX | SELECT-COMPARE | MTX-IR | 63 | 36 | 18 | [1] |

| Placebo + MTX | SELECT-COMPARE | MTX-IR | 36 | 15 | 5 | [1] |

| MTX-IR: Inadequate response to methotrexate; QD: Once daily; BID: Twice daily; Q2W: Every 2 weeks. |

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[4][5]

Objective: To determine the IC50 value of a test compound against a purified JAK enzyme.

Materials:

-

Purified recombinant human JAK enzyme (e.g., JAK3).[6]

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]

-

ATP solution.

-

Substrate peptide (e.g., a biotinylated tyrosine-containing peptide).

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well low-volume plates.

-

Luminometer.

Procedure:

-

Enzyme/Inhibitor Pre-incubation:

-

Add 1 µL of serially diluted test compound or DMSO vehicle to the wells of a 384-well plate.

-

Add 2 µL of diluted JAK enzyme solution to each well.

-

Incubate for 5-10 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Add 2 µL of a solution containing ATP and the substrate peptide to each well to start the reaction.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Signal Generation (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

NLRP3 Inflammasome Inhibitors: Quenching the Fire of Innate Immunity

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated by a variety of danger signals, triggers the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[7] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[8]

Mechanism of Action

NLRP3 activation is a two-step process. A "priming" signal (e.g., via Toll-like receptors) upregulates the expression of NLRP3 and pro-IL-1β. An "activation" signal (e.g., ATP, cholesterol crystals) then triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Novel inhibitors directly target the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome.

Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Quantitative Data: Preclinical and Clinical NLRP3 Inhibitors

| Agent | Target | Assay/Model | Key Result | Citation |

| Dapansutrile (OLT1177) | NLRP3 | Direct Binding Assay | KD of 1.2 µM | [8] |

| GDC-2394 | NLRP3 | Ex vivo whole blood stimulation | Rapid, reversible, near-complete inhibition of IL-1β/IL-18 | [9] |

| VTX2735 | NLRP3 | Phase 1, Healthy Volunteers | Dose-related suppression of IL-1β and hsCRP | [10] |

| NT-0796/NT-0249 | NLRP3 | Phase 1, Healthy Volunteers | Demonstrated anti-inflammatory effect via CRP reduction | [10] |

| MRT-8102 | NEK7 (NLRP3 component) | Preclinical | Potently inhibited pyroptosis and release of multiple cytokines | [11] |

Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells

Objective: To measure the inhibition of IL-1β release from monocytic cells following NLRP3 inflammasome activation.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation.

-

Lipopolysaccharide (LPS) for priming.

-

Adenosine triphosphate (ATP) for activation.

-

Test compound serially diluted in DMSO.

-

Human IL-1β ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Differentiation (Priming Step 1):

-

Plate THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL in RPMI + 10% FBS.

-

Add PMA (e.g., 50-100 ng/mL) and incubate for 24-48 hours to differentiate cells into macrophage-like cells.

-

Remove media and replace with fresh, PMA-free media. Rest cells for 24 hours.

-

-

Inflammasome Priming (Priming Step 2):

-

Pre-treat cells with serially diluted test compound or DMSO vehicle for 1 hour.

-

Prime the cells by adding LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the wells.

-

Incubate for 45-60 minutes.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of IL-1β release for each compound concentration compared to the LPS+ATP stimulated vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus compound concentration.

-

Biologics: Highly Specific Cytokine Blockade

Biologic agents, particularly monoclonal antibodies, offer exquisite specificity by targeting individual extracellular cytokines or their receptors. This section focuses on inhibitors of the IL-17 and IL-4/IL-13 pathways, which are central to the pathology of psoriasis and atopic dermatitis, respectively.

Mechanism of Action: Anti-IL-17A (e.g., Secukinumab)

IL-17A is a hallmark cytokine produced by Th17 cells that drives inflammation and keratinocyte proliferation in psoriasis. Secukinumab is a human IgG1κ monoclonal antibody that selectively binds to and neutralizes IL-17A, preventing it from interacting with its receptor on target cells and thereby inhibiting the downstream inflammatory signaling.

Caption: Neutralization of IL-17A by Secukinumab prevents downstream inflammation.

Quantitative Data: Clinical Efficacy of Biologics

Efficacy in dermatology is often measured by the Psoriasis Area and Severity Index (PASI) and the Eczema Area and Severity Index (EASI), with PASI 75/90/100 or EASI-75 indicating the percentage of patients achieving that level of improvement.

| Agent (Indication) | Trial | Week | PASI 75 (%) | PASI 90 (%) | PASI 100 (%) | Citation |

| Secukinumab 300mg (Psoriasis) | FIXTURE | 12 | 77.1 | 54.2 | 24.1 | [12] |

| Secukinumab 300mg (Psoriasis) | SCULPTURE | 52 (Year 1) | 88.9 | 68.5 | 43.8 | [13] |

| Secukinumab 300mg (Psoriasis) | SCULPTURE | 260 (Year 5) | 88.5 | 66.4 | 41.0 | [13] |

| Etanercept (Psoriasis) | FIXTURE | 12 | 44.0 | 20.7 | 5.5 | [12] |

| Placebo (Psoriasis) | FIXTURE | 12 | 4.9 | 1.5 | 0.4 | [12] |

| Agent (Indication) | Trial | Week | IGA 0/1 (%) | EASI-75 (%) | Peak Pruritus NRS ≥4 Improvement (%) | Citation |

| Dupilumab 300mg Q2W (Atopic Dermatitis) | SOLO 1 & 2 | 16 | 37-38 | 51-44 | 41-36 | [14] |

| Placebo (Atopic Dermatitis) | SOLO 1 & 2 | 16 | 10-8 | 15-12 | 12-10 | [14] |

Experimental Protocol: IL-17A/IL-17RA Binding Assay (HTRF)

Objective: To measure the ability of a test antibody (or small molecule) to block the interaction between IL-17A and its receptor, IL-17RA.

Materials:

-

HTRF Human IL-17A / IL17RA Binding Kit (e.g., Revvity, #64BDIL17PEG).[15][16]

-

Kit includes: Tag1-IL-17A, Tag2-IL-17RA, Anti-Tag1-Eu Cryptate, Anti-Tag2-XL665.

-

Test antibody (e.g., Secukinumab) and non-specific control antibody.

-

Assay buffer.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Reagent Preparation: Reconstitute and prepare all kit components as per the manufacturer's protocol.

-

Assay Plate Setup:

-

Add 2 µL of test antibody dilutions or controls to the wells.

-

Add 4 µL of Tag1-IL-17A solution.

-

Add 4 µL of Tag2-IL-17RA solution.

-

Add 10 µL of the pre-mixed HTRF detection reagents (Anti-Tag1-Eu Cryptate and Anti-Tag2-XL665).

-

-

Incubation: Seal the plate and incubate overnight at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Analysis:

-

Calculate the HTRF ratio (665nm/620nm * 10,000).

-

The signal is proportional to the IL-17A/IL-17RA binding. A decrease in signal indicates inhibition.

-

Plot the HTRF ratio against the antibody concentration and fit to a dose-response curve to determine the IC50.

-

Specialized Pro-Resolving Mediators (SPMs): Orchestrating the End of Inflammation

A paradigm shift in anti-inflammatory therapy is the concept of "resolution pharmacology." Rather than simply blocking pro-inflammatory pathways, this approach aims to enhance the body's natural processes for resolving inflammation and promoting tissue repair. Specialized Pro-Resolving Mediators (SPMs)—a superfamily of lipids derived from omega-3 fatty acids, including lipoxins, resolvins, protectins, and maresins—are the key players in this process.[17]

Mechanism of Action